Product packaging for Flutazolam, (S)-(Cat. No.:CAS No. 158251-56-0)

Flutazolam, (S)-

Cat. No.: B1146917
CAS No.: 158251-56-0
M. Wt: 376.812
InChI Key: WMFSSTNVXWNLKI-LJQANCHMSA-N
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Description

Historical Overview of (S)-Flutazolam Research and Discovery

Flutazolam (B1673490) is a benzodiazepine (B76468) derivative that was invented and has been primarily used medically in Japan. wikipedia.org It was developed by Mitsui Pharmaceuticals and is marketed under the trade name Coreminal. wikipedia.orgpatsnap.com Initial research, originating in Japan, focused on its psychopharmacological effects, identifying its sedative, muscle relaxant, anticonvulsant, and anxiolytic properties, which are characteristic of the benzodiazepine class of compounds. wikipedia.orgpatsnap.com

Structurally, Flutazolam is related to other benzodiazepines like haloxazolam. wikipedia.org Its development represents an effort within pharmaceutical chemistry to explore derivatives with potentially unique pharmacological profiles. The compound and its primary active metabolite, n-desalkylflurazepam (also known as norflurazepam), have been the subject of study to understand their pharmacokinetic properties. wikipedia.org While Flutazolam itself has a very short half-life, its metabolite is notably long-acting. wikipedia.org

Significance of (S)-Flutazolam in Benzodiazepine Research

The significance of (S)-Flutazolam in research is multifaceted. Like other benzodiazepines, it functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. patsnap.com By binding to the benzodiazepine site on this receptor, it enhances the effect of GABA, leading to increased neuronal inhibition. patsnap.com

Flutazolam's chemical structure, which incorporates an oxazolo ring, distinguishes it from more widely known benzodiazepines such as diazepam and alprazolam. patsnap.com This structural uniqueness is of interest to researchers as it may influence the compound's binding affinity for various GABA-A receptor subtypes, potentially leading to a distinct pharmacological profile. patsnap.com Furthermore, Flutazolam serves as a reference compound in analytical chemistry for the detection and quantification of benzodiazepines. The study of its metabolism, particularly the conversion to the active metabolite n-desalkylflurazepam, provides valuable insights into the pharmacokinetics of benzodiazepine derivatives. wikipedia.org

PropertyData
Molecular Formula C₁₉H₁₈ClFN₂O₃
Molecular Weight 376.81 g·mol⁻¹
Mechanism of Action Positive allosteric modulator of GABA-A receptors. patsnap.com
Primary Active Metabolite n-desalkylflurazepam (norflurazepam). wikipedia.org

Scope and Objectives of Academic Inquiry on (S)-Flutazolam

Academic research on (S)-Flutazolam covers several key areas. A primary objective is to elucidate its precise mechanism of action at the molecular level. In vitro electrophysiological studies are utilized to measure how the compound alters neuronal firing patterns and synaptic transmission, providing a deeper understanding of its influence on neuronal excitability.

Furthermore, Flutazolam is studied in the context of developing new benzodiazepine derivatives. Its unique chemical scaffold serves as a template for medicinal chemists aiming to synthesize novel compounds with potentially improved pharmacological characteristics. More recently, Flutazolam and its metabolite have been identified in the new psychoactive substances (NPS) market, prompting research within forensic science and toxicology to develop methods for their detection and to monitor their emergence. researchgate.netresearchgate.net

Stereochemical Considerations and Enantiomeric Purity in Research

Stereochemistry is a critical aspect of (S)-Flutazolam research. The molecule possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Flutazolam and (R)-Flutazolam. Research has indicated that the biological activity of Flutazolam is stereospecific, with the (S)-configuration being essential for its high binding affinity to GABA-A receptors. This is consistent with a broader principle in pharmacology where enantiomers of a chiral drug can exhibit significant differences in their biological activity, both qualitatively and quantitatively. nih.govnih.gov

Given the differential activity of its enantiomers, achieving and verifying enantiomeric purity is paramount in the scientific investigation of (S)-Flutazolam. nih.gov The presence of the less active (R)-enantiomer could confound experimental results and lead to an inaccurate assessment of the potency and efficacy of the (S)-enantiomer. nih.gov

Researchers employ specific methods to isolate the desired enantiomer. The resolution of racemic Flutazolam (a mixture of both enantiomers) can be achieved through techniques like fractional crystallization, using a chiral resolving agent such as dibenzoyl-L-tartaric acid, which forms salts with different solubilities for each enantiomer, allowing for their separation.

The determination of enantiomeric purity is a crucial quality control step in research. registech.com Analytical methods are essential to quantify the proportion of each enantiomer in a sample.

Analytical TechniqueApplication in (S)-Flutazolam Research
Chiral Chromatography (HPLC) Used to separate and quantify the (S)- and (R)-enantiomers. By using a chiral stationary phase, the two enantiomers exhibit different retention times, allowing for the determination of enantiomeric purity. registech.com
X-ray Crystallography Confirms the absolute configuration of the chiral center, verifying that the isolated compound is indeed the (S)-enantiomer.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents An alternative method to distinguish and quantify enantiomers by forming transient diastereomeric complexes that have distinct NMR spectra. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClFN2O3 B1146917 Flutazolam, (S)- CAS No. 158251-56-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158251-56-0

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.812

IUPAC Name

(11bS)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1

InChI Key

WMFSSTNVXWNLKI-LJQANCHMSA-N

SMILES

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F

Synonyms

Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)-, (S)-

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

General Synthetic Routes to Benzodiazepine (B76468) Core Structures

The construction of the benzodiazepine nucleus is a cornerstone of medicinal chemistry, with numerous methods developed to access this privileged scaffold. These routes typically involve the formation of a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring.

Condensation reactions are a primary method for forming the diazepine ring of benzodiazepines. nih.govresearchgate.net A prevalent strategy involves the reaction of an o-phenylenediamine (B120857) (OPDA) derivative with a 1,3-dicarbonyl compound, such as a ketone or β-diketone, to form 1,5-benzodiazepines. nih.govmdpi.com For the 1,4-benzodiazepine (B1214927) scaffold, which is the basis for Flutazolam (B1673490), the condensation typically occurs between an o-phenylenediamine derivative and compounds like α,β-unsaturated carbonyl compounds or γ-ketoesters. The synthesis of Flutazolam specifically involves the reaction of 2-amino-5-chloro-N-(2-fluorophenyl)aniline with a γ-ketoester to construct the seven-membered diazepine ring.

These condensation reactions are often facilitated by catalysts to improve reaction rates and yields. A wide array of catalysts has been employed, including protic acids (e.g., acetic acid), Lewis acids (e.g., BF₃-etherate, Yb(OTf)₃), and solid acid catalysts (e.g., zeolites, sulfated zirconia). nih.govijcce.ac.ir For instance, the condensation of 1,2-phenylenediamine with 2-pentanone can be catalyzed by p-toluenesulfonic acid (p-TsOH). tandfonline.com The use of microwave-assisted methods or solvent-free conditions has also been shown to enhance yields (>80%) and significantly reduce reaction times. ingentaconnect.com

Table 1: Examples of Catalysts and Conditions for Benzodiazepine Synthesis via Condensation

Reactants Catalyst/Conditions Product Type Reference
o-phenylenediamine (OPDA) + Ketones H-MCM-22 (Zeolite) 1,5-Benzodiazepine nih.gov
2-amino-5-chloro-N-(2-fluorophenyl)aniline + γ-ketoester Microwave-assisted 1,4-Benzodiazepine
OPDA + 1,3-diphenyl-1,3-propanodione Preyssler Heteropolyacid (HPA) 1,5-Benzodiazepine
1,2-phenylenediamine + 2-pentanone p-TsOH 1,5-Benzodiazepine tandfonline.com

The synthesis of complex benzodiazepines like Flutazolam relies on carefully chosen precursor compounds and the strategic derivatization of intermediates. The primary precursors for the benzodiazepine core are typically derivatives of anthranilic acid or o-phenylenediamine. nih.govki.se For Flutazolam, the synthesis begins with precursors such as 2-fluorobenzaldehyde (B47322) and other appropriate amines to construct the basic framework. smolecule.com A key starting material is 2-amino-5-chloro-N-(2-fluorophenyl)aniline.

Once the core benzodiazepine ring is formed, subsequent reactions introduce necessary functional groups. smolecule.com For Flutazolam, this includes the construction of the fused oxazolo ring. This is achieved through the cyclization of a hydroxyethyl (B10761427) side chain with a carbonyl group, a reaction often catalyzed by an acid like p-toluenesulfonic acid under reflux conditions. Intermediates can also be chemically activated for further modification. For example, cyclic secondary amides within the benzodiazepine structure can be converted to N-nitrosoamidines, which serve as useful scaffolds for preparing tricyclic derivatives. mdpi.com This approach allows for the functionalization of the bicyclic core, enabling the synthesis of complex structures like triazolo- and imidazobenzodiazepines. mdpi.com

Table 2: Key Precursors in Benzodiazepine Synthesis

Precursor Compound Resulting Structure/Use Reference
o-phenylenediamine (OPDA) General precursor for 1,5-benzodiazepines nih.gov
Anthranilic acid / Isatoic anhydride Precursors for 1,4-benzodiazepines ki.seresearchgate.net
2-amino-5-chloro-N-(2-fluorophenyl)aniline Specific precursor for the Flutazolam core
2-Nitrobenzoyl chloride Used in combinatorial synthesis of 1,4-benzodiazepine-2,5-diones researchgate.net

Condensation Reactions for Diazepine Ring Formation

Stereoselective Synthesis of (S)-Flutazolam

Achieving the correct stereochemistry at the C7 chiral center is paramount for Flutazolam's activity. The synthesis of the enantiomerically pure (S)-Flutazolam can be accomplished through several stereoselective strategies, including asymmetric catalysis, the use of chiral auxiliaries, or the resolution of a racemic mixture after synthesis.

Asymmetric catalysis employs a chiral catalyst to directly produce an enantiomerically enriched product from a prochiral substrate. For benzodiazepine synthesis, this can involve transition metal catalysts with chiral ligands or organocatalysts. chemistryviews.orgacs.org One-pot enantioselective routes to tetrahydro-1,4-benzodiazepin-2-ones have been developed using quinine-derived urea (B33335) catalysts, achieving high enantioselectivity (up to 98% ee). chemistryviews.org

While a specific asymmetric catalysis route for Flutazolam is not extensively detailed, analogous syntheses provide a template. For instance, the synthesis of S-etifoxine can guide stereocontrol in Flutazolam synthesis. This includes methods such as:

Asymmetric Grignard Addition : The use of methylmagnesium bromide in the presence of a chiral ligand like (-)-sparteine (B7772259) can induce asymmetry during the addition to a benzophenone (B1666685) intermediate, yielding the (S)-alcohol with high enantiomeric excess (88–92% ee).

Kinetic Resolution : Epoxide intermediates can be resolved using chiral catalysts like (salen)Co(III) complexes, which selectively react with one enantiomer, thereby enriching the other.

Palladium-Catalyzed Asymmetric Synthesis : Chiral 2,3-benzodiazepines have been constructed using a sequential catalysis approach involving an N-heterocyclic carbene (NHC) and a chiral palladium complex, yielding products with an enantiomeric ratio of up to 95:5. acs.orgacs.orgresearchgate.net

Table 3: Examples of Asymmetric Catalysis in Benzodiazepine Synthesis

Catalytic System Reaction Type Enantiomeric Excess (ee) / Ratio (er) Reference
MeMgBr, (-)-sparteine Grignard Addition 88-92% ee
(salen)Co(III) Kinetic Resolution of Epoxide >99% ee
epi-quinine derived urea (eQNU) Organocatalyzed Domino Sequence up to 98% ee chemistryviews.org

Chiral auxiliary methods involve temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. An alternative approach, known as "chiral pool" synthesis, uses enantiomerically pure starting materials derived from natural sources. vt.edu For example, introducing the hydroxyethyl group in Flutazolam with inherent chirality can be achieved by starting with (S)-lactic acid derivatives. This strategy avoids potential racemization issues in later synthetic steps.

Another sophisticated strategy is the "memory of chirality" (MOC), where the chirality of a starting material is transferred to a product even after the original stereocenter is destroyed in an intermediate step. vt.edu This has been used to prepare a library of quaternary proline-derived 1,4-benzodiazepin-2,5-diones in high enantiomeric excess. vt.edu

When a racemic mixture of Flutazolam is synthesized, the enantiomers must be separated to isolate the desired (S)-form. This process is known as chiral resolution.

Diastereomeric Salt Formation : This classical method involves reacting the racemic Flutazolam with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. onyxipca.comfishersci.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. For Flutazolam, dibenzoyl-L-tartaric acid (L-DBTA) is used as the resolving agent in ethanol. The (S)-Flutazolam-L-DBTA salt is less soluble and crystallizes out, allowing for its isolation with high purity (>99% ee) and a yield of 40-45%.

Chromatographic Enantioseparation : This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers. Preparative chiral HPLC with cellulose-based columns, such as Chiralpak IC, can effectively separate the enantiomers of Flutazolam using a mobile phase like hexane:isopropanol. While this method achieves excellent purity (>99% ee), it can be less scalable than crystallization-based methods. Analytical-scale chiral HPLC is also used to validate the enantiomeric purity of the final product. daicelchiral.com

Enzymatic Resolution : A biocatalytic approach can be used to resolve racemic intermediates. Immobilized lipases, such as Candida antarctica lipase (B570770) B or Pseudomonas cepacia lipase, can selectively acylate one enantiomer of a hydroxyethyl intermediate, allowing the unreacted enantiomer to be separated with very high enantiomeric excess (>98%).

Table 4: Post-Synthesis Resolution Techniques for Flutazolam and Related Compounds

Technique Resolving Agent / Method Purity Achieved (ee) Reference
Diastereomeric Salt Formation dibenzoyl-L-tartaric acid (L-DBTA) >99%
Chromatographic Enantioseparation Chiralpak IC (HPLC column) >99%

Chiral Auxiliary Methods

Functionalization and Structural Modificationmdpi.com

The 1,4-benzodiazepine scaffold, the core of (S)-Flutazolam, is a versatile platform amenable to a variety of functionalization and structural modification strategies. These modifications are typically aimed at exploring the structure-activity relationships (SAR) to refine pharmacological profiles. Research has shown that while minor alterations are possible on the benzene ring portion of the structure, the seven-membered diazepine ring offers more significant opportunities for modification. chemisgroup.us This includes the fusion of additional aromatic and heterocyclic rings to investigate the effects of conformational constraints on receptor binding and activity. chemisgroup.usresearchgate.net

Chemical activation of the benzodiazepine core is a common strategy to facilitate functionalization. For instance, the transformation of the cyclic secondary amide at position 2 into a more reactive intermediate, such as an N-nitrosoamidine, allows for the subsequent introduction of various nucleophiles. researchgate.net This approach has been successfully used to prepare different tricyclic derivatives, demonstrating a reliable method for expanding the core structure. researchgate.net Furthermore, combinatorial chemistry approaches have been employed to generate large libraries of 1,4-benzodiazepine derivatives by systematically varying substituents at different positions. pnas.org These libraries, often constructed from three key components—2-aminobenzophenones, amino acids, and alkylating agents—allow for the rapid exploration of chemical diversity and the identification of key structural features for receptor interaction. pnas.org

Introduction of Halogen and Hydroxyl Substituentsmdpi.com

The introduction of halogen and hydroxyl groups at specific positions of the benzodiazepine scaffold is a critical functionalization strategy for modulating binding affinity and selectivity. The presence and position of these substituents can have a profound impact on the molecule's interaction with its biological targets.

Halogen Substituents: Halogens are widely used substituents in medicinal chemistry. acs.org In the context of benzodiazepines, the addition of halogens, particularly at the 7, 2', or 4' positions, has been shown to enhance binding affinity for peripheral-type benzodiazepine recognition sites. nih.gov The strength of this interaction, known as halogen bonding, is tunable and generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). acs.org Research on other scaffolds targeting protein backbone carbonyls has experimentally quantified this effect, showing that substituting chlorine with iodine can increase binding affinity by approximately one order of magnitude. acs.org This principle is leveraged in the design of potent benzodiazepine analogues, where halogens act as Lewis acids, forming directed, non-covalent interactions with electron-donating moieties like backbone carbonyl oxygens in a receptor's binding site. acs.org

Table 1: Effect of Halogen Substitution on Binding Affinity in a Model System acs.org
Compound SeriesSubstituent (R)Relative Free Energy of Binding (ΔΔG)Comment
hCatL Inhibitors (Series 1)Cl0 kJ/mol (Reference)Substitution of H with Cl increases affinity by ~1 order of magnitude. The affinity gain follows the trend I > Br > Cl.
Br-2.3 kJ/mol
I-4.6 kJ/mol
hCatL Inhibitors (Series 2)Cl0 kJ/mol (Reference)A similar trend is observed, highlighting the importance of the halogen bond itself, with iodine providing the strongest interaction.
Br-2.9 kJ/mol
I-5.1 kJ/mol

Hydroxyl Substituents: Hydroxylation, or the introduction of hydroxyl (-OH) groups, is another key modification. The addition of a hydroxyl group, as seen in the 7-(2-hydroxyethyl) chain of Flutazolam, can enhance properties such as solubility. smolecule.com In studies on related heterocyclic systems that bind to benzodiazepine receptors, the introduction of hydroxyl or methoxy (B1213986) substituents on side chain phenyl rings was found to improve the binding affinity of certain derivatives. mdpi.com While substitutions directly at position 3 of the benzodiazepine core have been reported to decrease affinity for peripheral sites, the strategic placement of hydroxyl groups on side chains or fused ring systems remains a viable method for optimizing the compound's profile. mdpi.comnih.gov

Synthesis of (S)-Flutazolam Analogues and Derivativesacs.org

The synthesis of analogues and derivatives of (S)-Flutazolam involves diverse chemical strategies, from multi-component combinatorial approaches to the construction of complex, fused polycyclic systems. These methods aim to produce novel compounds with modified structural features for further scientific investigation.

A powerful method for generating a wide array of derivatives is the solid-phase synthesis of 1,4-benzodiazepine libraries. pnas.org This approach typically involves three modular components: a 2-aminobenzophenone (B122507) attached to a solid support, a set of diverse N-Fmoc-protected amino acids, and various alkylating agents. By systematically combining these building blocks, libraries containing hundreds of unique, spatially separate benzodiazepine derivatives can be constructed. pnas.org This methodology allows for the incorporation of a wide range of chemical functionalities, including amides, carboxylic acids, amines, and phenols, into the final structures. pnas.org

Another key strategy involves the chemical activation of the benzodiazepine core to facilitate the fusion of additional heterocyclic rings. For example, 1,4-benzodiazepine N-nitrosoamidines serve as useful intermediates for preparing tricyclic benzodiazepines. researchgate.net Treatment of these activated intermediates with nucleophiles like acetylhydrazine or aminoacetaldehyde dimethylacetal, followed by an acid-catalyzed cyclization, yields triazolo- and imidazo-benzodiazepines, respectively. researchgate.net This strategy provides an alternative synthetic route to well-known fused systems like those found in alprazolam and triazolam. researchgate.net Researchers have also developed novel one-pot, two-step methodologies, such as a modified Pictet–Spengler reaction, to create highly condensed pyrrolo[1,2-a] smolecule.comCurrent time information in Bangalore, IN.benzodiazepines under mild conditions. rsc.org

The synthesis of the specific (S)-enantiomer of flutazolam and its analogues requires stereoselective techniques to ensure enantiomeric purity, which is critical for selective receptor binding. Methods to achieve this include the resolution of a racemic mixture using a chiral resolving agent, such as dibenzoyl-L-tartaric acid (L-DBTA), which forms a less soluble diastereomeric salt with the (S)-enantiomer, allowing for its isolation via fractional crystallization.

Table 2: Selected Synthetic Strategies for 1,4-Benzodiazepine Analogues
StrategyKey Reagents/IntermediatesResulting Structure TypeReference
Combinatorial Solid-Phase Synthesis2-Aminobenzophenones, N-Fmoc-amino acids, alkylating agentsDiverse library of substituted 1,4-benzodiazepines pnas.org
Fused-Ring Synthesis via Activated Intermediate1,4-Benzodiazepine N-nitrosoamidines, acetylhydrazine, aminoacetaldehyde dimethylacetalTriazolobenzodiazepines, Imidazobenzodiazepines researchgate.net
Modified Pictet–Spengler ReactionAmino benzyl (B1604629) amine, 3-(3-formyl cycloalkenyl)-acrylic ester derivativesPyrrolo[1,2-a] smolecule.comCurrent time information in Bangalore, IN.benzodiazepines rsc.org
Diastereomeric Salt ResolutionRacemic Flutazolam, Dibenzoyl-L-tartaric acid (L-DBTA)Enantiomerically pure (S)-Flutazolam

Molecular Structure and Conformational Analysis

Absolute Stereochemistry and Chiral Center Characterization of (S)-Flutazolam

Flutazolam (B1673490) possesses a chiral center at the C11b position of the benzodiazepine (B76468) core, giving rise to two enantiomers: (R)- and (S)-Flutazolam. The (S)-configuration at this stereocenter is crucial for its biological activity. The absolute stereochemistry, designated as (S), is determined by the spatial arrangement of the substituents around this chiral carbon. According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked, and the direction from highest to lowest priority determines the stereochemical descriptor. nih.govwikipedia.org

The characterization and confirmation of the (S)-enantiomer's absolute configuration can be achieved through various analytical techniques. X-ray crystallography provides definitive proof of the three-dimensional structure of the molecule in the solid state, allowing for the unambiguous assignment of the (S) configuration. google.comgoogleapis.com In addition to X-ray analysis, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) using chiral shift reagents or polarimetry, which measures the rotation of plane-polarized light, can be employed to differentiate between the enantiomers and confirm the absolute stereochemistry.

The enantiomeric purity of (S)-Flutazolam is a critical parameter, often determined using chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This method separates the (S)- and (R)-enantiomers, allowing for their quantification and ensuring the purity of the desired (S)-isomer.

Table 1: Physicochemical Properties of Flutazolam

Property Value
Molecular Formula C₁₉H₁₈ClFN₂O₃ biosynth.comfda.govrsc.orglgcstandards.com
Molecular Weight 376.81 g/mol biosynth.comfda.govrsc.orglgcstandards.com
IUPAC Name (11bS)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-2,3,7,11b-tetrahydro- fda.govoxazolo[3,2-d] rsc.orgbenzodiazepin-6(5H)-one

Conformational Preferences and Energetics

Computational modeling and energy calculations are employed to predict the most stable conformations and the energy barriers between them. These studies help in understanding the flexibility of the molecule and which shapes are most likely to exist under physiological conditions. The interplay between steric hindrance and electronic interactions dictates the preferred spatial arrangement of the atoms. The diazepine (B8756704) ring typically adopts a boat-like conformation, which minimizes steric strain between the substituents.

Intramolecular Interactions and Their Influence on Structure

The specific three-dimensional structure of (S)-Flutazolam is stabilized by a network of intramolecular interactions. These non-covalent interactions, although weaker than covalent bonds, play a critical role in defining the molecule's preferred conformation.

Key intramolecular interactions include:

Van der Waals Forces: These are weak, short-range attractive forces that occur between all atoms and are particularly important in determining how the bulky phenyl and fluorophenyl rings are oriented with respect to the rest of the molecule. jocpr.com

These intramolecular forces collectively determine the most energetically favorable conformation of (S)-Flutazolam, which is essential for its interaction with its biological target. jocpr.comlibretexts.org

Relationship between Solution and Solid-State Conformations

The conformation of (S)-Flutazolam can differ between the solid state and in solution due to the influence of the surrounding environment.

Solid-State Conformation: In the crystalline solid state, the conformation of (S)-Flutazolam is fixed and can be precisely determined by X-ray crystallography. herts.ac.uk The crystal packing forces, which are intermolecular interactions between adjacent molecules in the crystal lattice, play a significant role in stabilizing a particular conformation. jocpr.com

Solution-State Conformation: In solution, the molecule has greater conformational freedom. The conformation is influenced by interactions with the solvent molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the average conformation and the dynamics of conformational exchange in solution. jst.go.jpresearchgate.net Studies have shown that in acidic aqueous solutions, Flutazolam can undergo structural changes, including the cleavage of the oxazolidine (B1195125) ring. jst.go.jp The conformation in solution is often a dynamic equilibrium of several low-energy conformers.

Comparing the solid-state and solution-state conformations provides valuable insights into the molecule's flexibility and how its shape might adapt upon binding to its biological target. While the solid-state structure provides a static snapshot, the solution-state studies reveal the dynamic nature of the molecule.

Table 2: Compound Names Mentioned

Compound Name
(S)-Flutazolam
(R)-Flutazolam
N-desalkylflurazepam
Flurazepam
Haloxazolam

Mechanistic Investigations at the Molecular and Cellular Level

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Allosteric Modulation

Flutazolam (B1673490), (S)- is a benzodiazepine (B76468) derivative that functions as a positive allosteric modulator of the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. medchemexpress.comsmolecule.com Its mechanism of action does not involve direct activation of the receptor but rather an enhancement of the effects of the primary inhibitory neurotransmitter, GABA. smolecule.compatsnap.com This modulation of the GABA-A receptor, a pentameric ligand-gated ion channel, is central to the compound's pharmacological activity. frontiersin.orgnih.gov The receptor itself is a complex protein composed of five subunits arranged around a central chloride ion pore. nih.govwikipedia.org

The interaction of Flutazolam, (S)- with the GABA-A receptor occurs at a specific allosteric site known as the benzodiazepine recognition site. wikipedia.org This site is structurally distinct from the binding site for the endogenous ligand, GABA. nih.govwikipedia.org The benzodiazepine binding site is located at the extracellular interface between an alpha (α) and a gamma (γ) subunit of the receptor complex. wikipedia.orgnih.govwikipedia.orgnih.gov For a GABA-A receptor to be sensitive to benzodiazepines, the presence of both α and γ subunits is necessary. wikipedia.orgnih.gov

Research has established that the specific stereochemistry of the modulator molecule is crucial for its interaction with the receptor. The (S)-configuration at the chiral center of Flutazolam is considered critical for its binding affinity to the GABA-A receptor. The binding is characterized as high-affinity and reversible. researchgate.net This interaction is a key example of allosteric modulation, where the binding of a ligand to one site on a protein influences the binding or activity at a different site. wikipedia.org

As a positive allosteric modulator, Flutazolam, (S)- enhances the natural inhibitory function of GABA. smolecule.com When GABA binds to its site on the GABA-A receptor, it triggers the opening of the integral chloride (Cl⁻) channel. nih.gov The influx of negatively charged chloride ions into the neuron typically leads to hyperpolarization of the cell membrane. wikipedia.orgnih.gov This hyperpolarization makes the neuron less likely to fire an action potential, resulting in neuronal inhibition. wikipedia.orgnih.gov

The binding of Flutazolam, (S)- to the benzodiazepine site potentiates this process. It increases the efficiency of GABAergic transmission by increasing the frequency of the chloride channel opening in response to GABA. wikipedia.orgnih.gov This is a key distinction from other modulators like barbiturates, which increase the duration of channel opening. wikipedia.orgsci-hub.se The enhanced influx of chloride ions strengthens the inhibitory signal, underpinning the compound's effects. nih.gov

The binding of a benzodiazepine such as Flutazolam, (S)- to its recognition site induces a specific conformational change in the GABA-A receptor protein. wikipedia.orggenesispub.org This structural alteration is the molecular basis for the allosteric potentiation. The induced change "locks" the receptor in a state that has a significantly higher affinity for GABA. wikipedia.orggenesispub.org Consequently, GABA can bind more readily and effectively, even at lower concentrations.

These conformational changes are understood to occur downstream of the initial GABA binding event and are crucial for modulating the channel's gating mechanism. mdpi.com Evidence suggests that the γ2 subunit is particularly important in this process, with studies indicating that positive allosteric modulators can alter the conformation of the γ2 subunit's transmembrane domain. genesispub.org This dynamic alteration of the receptor's structure highlights the complex interplay between the modulator, the endogenous ligand, and the receptor protein itself. nih.gov

Allosteric Potentiation of GABA-Mediated Chloride Ion Influx

GABA-A Receptor Subunit Selectivity and Functional Profiling

The GABA-A receptors are not a single uniform entity but a diverse family of receptor subtypes. guidetopharmacology.org This heterogeneity arises from the combinatorial assembly of various subunits from different classes (e.g., α1–6, β1–3, γ1–3, δ). frontiersin.orgguidetopharmacology.org The specific subunit composition of a GABA-A receptor pentamer determines its pharmacological properties, including its sensitivity and response to modulators like benzodiazepines. wikipedia.orgd-nb.info

The type of α subunit present in the GABA-A receptor is a major determinant of the pharmacological effects of benzodiazepines. d-nb.info Receptors containing α1, α2, α3, or α5 subunits are generally sensitive to classical benzodiazepines, whereas those with α4 or α6 subunits are not. nih.govguidetopharmacology.org Research has linked different α subunits to distinct physiological effects.

α1 subunit: Associated primarily with sedative effects. wikipedia.orgd-nb.info

α2 and α3 subunits: Implicated in mediating anxiolytic effects. wikipedia.orgnih.govgoogle.com

α5 subunit: Linked to cognitive and memory functions. wikipedia.org

This differential function has driven the development of subtype-selective compounds to target specific therapeutic effects while minimizing others. wikipedia.orgplos.org While classical benzodiazepines like diazepam often bind with similar affinity to multiple α-subunit-containing receptors, other compounds exhibit significant selectivity. d-nb.infonih.gov For instance, the hypnotic drug zolpidem shows a clear preference for α1-containing receptors over α2-, α3-, and especially α5-containing receptors. nih.gov The unique chemical structure of a given benzodiazepine, including Flutazolam, (S)-, influences its affinity for the various GABA-A receptor subtypes, which in turn defines its specific functional profile. patsnap.com

Table 1: Association of GABA-A Receptor α Subunits with Pharmacological Effects

α Subunit Associated Pharmacological Effect Reference
α1 Sedation, Amnesia, Ataxia wikipedia.orgd-nb.info
α2 Anxiolysis, Muscle Relaxation wikipedia.orgnih.govgoogle.com
α3 Anxiolysis, Muscle Relaxation wikipedia.orgnih.govgoogle.com

| α5 | Cognition, Memory | wikipedia.org |

This table provides a generalized summary of research findings on the roles of different α subunits.

The presence of a gamma (γ) subunit, most commonly the γ2 isoform, is an absolute requirement for the formation of a high-affinity benzodiazepine binding site. wikipedia.orgnih.gov The binding pocket itself is formed at the interface between an α subunit and the γ2 subunit. nih.govwikipedia.orgnih.gov This structural requirement explains why not all GABA-A receptors are modulated by benzodiazepines. Receptors lacking a γ subunit are insensitive to these compounds. guidetopharmacology.org The specific γ subunit isoform can also influence the recognition and efficacy of ligands at the benzodiazepine site. guidetopharmacology.org Studies have shown that the γ2 subunit is not just a passive structural component but actively participates in the conformational changes that mediate the allosteric modulation of the receptor by benzodiazepines. genesispub.org

Differential Binding Affinities for α Subunits (e.g., α1, α2, α3, α5)

Modulation of Neuronal Excitability and Synaptic Transmission (Preclinical in vitro)

Preclinical in vitro electrophysiological studies are essential for elucidating the precise consequences of this molecular action on neuronal and synaptic function. Techniques such as patch-clamp recording in brain slices or cultured neurons allow for direct measurement of neuronal firing and synaptic currents. numberanalytics.com While the fundamental mechanism of (S)-Flutazolam strongly predicts specific outcomes in these assays, detailed experimental data for this specific enantiomer are not extensively available in publicly accessible scientific literature. The following sections describe the established principles and expected effects based on its classification as a benzodiazepine.

Electrophysiological studies, particularly using current-clamp techniques, are employed to investigate how a compound alters the firing patterns of individual neurons. numberanalytics.comnih.gov These patterns, which can range from single spikes to repetitive or burst firing, are fundamental to neural information processing. nih.gov The application of a benzodiazepine like (S)-Flutazolam, by enhancing GABAergic inhibition, is expected to have a significant dampening effect on neuronal firing.

The anticipated effects of (S)-Flutazolam on neuronal firing patterns, based on its mechanism, would include:

Decreased Firing Frequency: By increasing the inhibitory tone, the threshold for initiating an action potential would be elevated. Consequently, neurons would require a stronger excitatory stimulus to fire, resulting in a lower frequency of action potentials in response to a given stimulus.

Alteration of Firing Patterns: Neurons that exhibit tonic (continuous) firing might be shifted to a pattern of lower frequency or complete quiescence. For neurons that display burst firing, the number of action potentials within each burst or the frequency of the bursts themselves would be expected to decrease.

While it has been noted that in vitro studies have utilized electrophysiological techniques to measure changes in neuronal firing patterns for flutazolam, specific quantitative data detailing these changes (e.g., percentage reduction in firing rate at specific concentrations) for the (S)-enantiomer are not detailed in available research.

Table 1: Expected Outcomes of (S)-Flutazolam on Neuronal Firing Parameters (Note: This table is based on the established mechanism of action for benzodiazepines, as specific experimental data for (S)-Flutazolam is not available.)

ParameterExpected EffectRationale
Resting Membrane Potential HyperpolarizationIncreased Cl⁻ influx due to enhanced GABA-A receptor function.
Action Potential Threshold IncreaseThe membrane potential is further from the voltage required to initiate an action potential.
Spontaneous Firing Rate DecreaseHeightened inhibition reduces the likelihood of spontaneous depolarization to threshold.
Evoked Firing Rate DecreaseA stronger depolarizing stimulus is needed to overcome the increased inhibition and elicit action potentials.

Voltage-clamp electrophysiology allows for the direct measurement of postsynaptic currents. Inhibitory postsynaptic currents (IPSCs) are the direct result of GABA binding to postsynaptic GABA-A receptors. williams.edu As a positive allosteric modulator, (S)-Flutazolam is expected to directly enhance these currents.

The modulation of GABA-A receptors by benzodiazepines typically results in one or both of the following effects on IPSCs:

Increased Amplitude: By increasing the probability of channel opening or the conductance of chloride ions, (S)-Flutazolam would be expected to increase the peak amplitude of the IPSC. This means each synaptic release of GABA would produce a stronger inhibitory signal.

Prolonged Duration: Benzodiazepines often slow the deactivation kinetics of the GABA-A receptor, meaning the channel remains open for a longer period. This would be observed as an increase in the decay time of the IPSC, prolonging the duration of the inhibitory effect.

These effects would be observable in both spontaneously occurring miniature IPSCs (mIPSCs), which reflect the response to single vesicles of GABA, and in evoked IPSCs (eIPSCs), which are triggered by electrical stimulation. escholarship.org While the methods for such recordings are well-established, google.com specific studies quantifying the percentage increase in amplitude or the change in the decay time constant (τ) of IPSCs following the application of (S)-Flutazolam are not present in the reviewed literature.

Table 2: Anticipated Effects of (S)-Flutazolam on IPSC Characteristics (Note: This table is based on the established mechanism of action for benzodiazepines, as specific experimental data for (S)-Flutazolam is not available.)

IPSC ParameterExpected ChangeElectrophysiological Consequence
Peak Amplitude IncreaseStronger, more potent inhibition per synaptic event.
Decay Time Constant (τ) IncreaseLonger-lasting inhibitory effect following each synaptic event.
IPSC Frequency No direct effectAs a postsynaptic modulator, it would not directly affect the presynaptic release of GABA.
Charge Transfer IncreaseThe total inhibitory charge entering the neuron per event is increased, reflecting changes in both amplitude and duration.

Pharmacological Characterization in Preclinical Models

Receptor Binding Kinetics and Quantitative Analysis

The initial step in characterizing the pharmacological profile of (S)-Flutazolam involves understanding its binding affinity and kinetics at the molecular level, specifically at the benzodiazepine (B76468) binding site of the GABA-A receptor. ncats.ioncats.io

Radioligand displacement assays are a standard in vitro method used to determine the binding affinity of a compound to a specific receptor. oncodesign-services.comsygnaturediscovery.com In the context of (S)-Flutazolam, these assays typically utilize [³H]-Flunitrazepam, a radiolabeled benzodiazepine that binds with high affinity to the benzodiazepine site on the GABA-A receptor. researchgate.netnih.gov The assay involves incubating membranes from cells expressing GABA-A receptors (such as rat cerebrocortical membranes or from transfected HEK-293 cells) with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of the unlabeled test compound, in this case, (S)-Flutazolam. researchgate.netnih.gov By measuring the displacement of the radioligand by (S)-Flutazolam, researchers can determine the latter's ability to bind to the receptor. oncodesign-services.comresearchgate.net

From the data generated in radioligand displacement assays, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). promegaconnections.com

IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of (S)-Flutazolam required to displace 50% of the bound [³H]-Flunitrazepam. promegaconnections.com A lower IC50 value indicates a higher binding affinity of the compound for the receptor. promegaconnections.comresearchgate.net For instance, the benzodiazepine receptor partial agonist CGS 20625 has been shown to inhibit [³H]-flunitrazepam binding with an IC50 of 1.3 nM. medchemexpress.com

Kd (Dissociation Constant): The Kd is a measure of the equilibrium dissociation of the ligand-receptor complex and is considered a more direct measure of binding affinity. promegaconnections.comsciencesnail.com A lower Kd value signifies a stronger interaction and higher affinity between the ligand and the receptor. promegaconnections.com While IC50 values are experimentally determined, they can be influenced by assay conditions. nih.gov Therefore, Kd values are often calculated from IC50 values to provide a more standardized measure of affinity. nih.gov

Table 1: Key Parameters in Receptor Binding Assays

ParameterDefinitionSignificance
IC50 The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. promegaconnections.comA measure of the potency of a substance in inhibiting a specific function. A lower IC50 suggests higher potency. promegaconnections.com
Kd The equilibrium dissociation constant; a measure of the affinity of a ligand for its receptor. promegaconnections.comsciencesnail.comRepresents the strength of the binding interaction. A lower Kd indicates a tighter binding affinity. promegaconnections.com

To translate in vitro binding data to a physiological context, receptor occupancy studies are conducted in living animal models, such as mice and rats. researchgate.netnih.gov These studies aim to determine the percentage of target receptors (in this case, GABA-A receptors) that are bound by a drug at a given dose and time. researchgate.netnih.gov A common method involves the use of positron emission tomography (PET) with a radiolabeled ligand like [¹¹C]flumazenil or [¹⁸F]flumazenil. nih.govnih.gov Following administration of (S)-Flutazolam, the animal is injected with the radiotracer, and the displacement of this tracer is measured by PET imaging. This allows for the calculation of receptor occupancy at different doses of (S)-Flutazolam. nih.gov Such studies are crucial for correlating the administered dose with the extent of target engagement in the brain, which is essential for understanding the in vivo pharmacological effects. researchgate.netnih.gov For example, studies with other GABA-A modulators have shown that receptor occupancy is dose- and time-dependent. researchgate.net

Determination of Binding Affinities (Kd) and Inhibition Constants (IC50)

In Vitro Pharmacological Profiling Using Recombinant Receptor Systems

To dissect the functional consequences of (S)-Flutazolam binding to GABA-A receptors, in vitro pharmacological profiling is performed using recombinant receptor systems.

Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are commonly used to express specific subtypes of GABA-A receptors. aesnet.orgucsf.edu The GABA-A receptor is a pentameric channel composed of different subunits (e.g., α, β, γ). guidetopharmacology.org The specific combination of these subunits determines the pharmacological properties of the receptor. nih.govfrontiersin.org By transfecting HEK293 cells with cDNAs for different subunit combinations (e.g., α1β2γ2, α2β3γ2, α5β3γ2), researchers can create cell lines that express a homogenous population of a specific GABA-A receptor subtype. nih.govgoogle.com

Functional assays, such as two-electrode voltage clamp or patch-clamp electrophysiology, are then used to measure the effect of (S)-Flutazolam on the function of these recombinant receptors. nih.govfrontiersin.org These techniques measure the flow of chloride ions through the GABA-A receptor channel in response to the application of GABA. patsnap.com By applying (S)-Flutazolam in the presence of GABA, researchers can determine whether the compound enhances the GABA-induced current, which is indicative of positive allosteric modulation. patsnap.com These studies have revealed that different benzodiazepines can have varying efficacies at different GABA-A receptor subtypes, which may account for their distinct pharmacological profiles. nih.gov

In Vivo Preclinical Behavioral Pharmacology (Mechanistic Exploration)

To understand how the molecular and cellular effects of (S)-Flutazolam translate into behavioral outcomes, in vivo preclinical studies are conducted in animal models. biorxiv.org These studies explore the mechanistic basis of the compound's effects on behavior.

Behavioral effects of Flutazolam (B1673490) have been compared to those of diazepam in mice and rats. nih.gov Flutazolam has been shown to suppress hyperemotionality in septal rats, reduce fighting behavior in isolated mice, and inhibit pentylenetetrazol-induced convulsions, with a potency similar to diazepam. nih.gov It was found to be more potent than diazepam in decreasing spontaneous locomotor activity in an open-field test. nih.gov However, its effects on suppressing hyperemotionality in olfactory bulbectomized rats, potentiating ethanol-induced anesthesia, and its muscle relaxant effects were less potent than diazepam. nih.gov Flutazolam also demonstrated an anti-conflict effect, though weaker than that of diazepam. nih.gov Chronic administration of Flutazolam led to a potentiated suppression of locomotor activity, an effect that diminished with chronic diazepam administration. nih.gov

Studies on Locomotor Activity Modulation in Rodents

Preclinical evaluation of Flutazolam in rodent models has been instrumental in characterizing its effects on the central nervous system, particularly its influence on motor function. Spontaneous locomotor activity, a key indicator of a compound's sedative or stimulant properties, is often assessed in rodents using methodologies like the open-field test or specialized activity cages equipped with infrared (IR) beam arrays to track movement. nih.govugobasile.com

Research comparing Flutazolam (also referred to by its developmental code, MS-4101) to the archetypal benzodiazepine, diazepam, in mice and rats has provided significant insights into its pharmacological profile. nih.gov In open-field tests, Flutazolam demonstrated a more potent effect in reducing spontaneous locomotor activity than diazepam. nih.gov This suggests a stronger sedative or motor-suppressant effect at equivalent doses. Furthermore, studies have shown that the suppression of locomotor activity was enhanced following chronic administration of Flutazolam, an effect that was not observed with chronic administration of diazepam, where tolerance to the sedative effect typically develops. nih.gov

The table below summarizes the comparative behavioral effects of Flutazolam and Diazepam as observed in preclinical rodent models, based on a key study. nih.gov

Behavioral EffectFlutazolam (MS-4101) Potency vs. Diazepam
Reduction of Spontaneous Locomotor Activity More Potent
Suppression of Hyperemotionality (Septal Rats)Same Potency
Anti-Fighting Behavior (Isolated Mice)Same Potency
Potentiation of Thiopental SleepSame Potency
Muscle Relaxant EffectLess Potent
Anti-Conflict EffectLess Potent
Potentiation of Ethanol-Induced AnesthesiaLess Potent

This table provides a qualitative comparison of the potency of Flutazolam relative to Diazepam on various behavioral measures in rodents. nih.gov

The inhibitory effect of Flutazolam on locomotor activity in rats is a consistent finding in its pharmacological assessment. biosynth.com This reduction in motor activity aligns with the compound's mechanism of action as a positive allosteric modulator of GABA-A receptors, which enhances inhibitory neurotransmission throughout the central nervous system. patsnap.com

Investigating Neurophysiological Markers (e.g., Quantitative EEG Beta Frequency)

Quantitative Electroencephalography (qEEG) is an advanced analytical method that involves the mathematical processing of digitally recorded EEG data to elucidate specific information about brain function. frontiersin.orgnih.gov This technique transforms complex EEG signals into distinct frequency bands, which are commonly defined as delta (1.5–3.5 Hz), theta (3.5–7.5 Hz), alpha (7.5–12.5 Hz), and beta (12.5–30 Hz), among others. frontiersin.org

Benzodiazepines as a class are well-documented to produce characteristic changes in the qEEG profile of both humans and preclinical models. nih.gov A primary neurophysiological marker associated with benzodiazepine activity is a significant increase in the power of the beta frequency band. nih.govnih.gov This enhancement of beta oscillations is considered a robust and quantifiable biomarker for the modulation of the GABA-A receptor, the primary molecular target for this class of compounds. nih.gov

While specific qEEG studies focusing exclusively on the (S)- enantiomer of Flutazolam are not extensively detailed in publicly available literature, the effects can be inferred from translational models using other potent benzodiazepines. For instance, studies in rhesus monkeys with alprazolam, another benzodiazepine, have demonstrated a dose-dependent increase in central EEG power, particularly within the beta frequency range. nih.gov In these models, the highest doses that induced significant increases in beta frequency power also resulted in observable sedative effects and a corresponding decrease in locomotor activity, thereby linking the neurophysiological marker to the behavioral outcomes described in the previous section. nih.gov

The table below outlines the typical changes in EEG frequency bands observed following the administration of benzodiazepines.

EEG Frequency BandTypical Change with Benzodiazepine AdministrationPrimary Brain Regions Affected
Beta (16-30 Hz) Increase Frontal and Central
Delta (0.3-4 Hz) Increase (at higher, sedative doses)Occipital
Alpha (8-12 Hz) DecreaseOccipital
Theta (4-8 Hz) DecreaseOccipital
Sigma (12-16 Hz) DecreaseOccipital

This table summarizes characteristic EEG spectral power changes induced by benzodiazepines, based on preclinical models such as those with Alprazolam. nih.gov

The consistent finding of increased beta power across different benzodiazepines strongly suggests that Flutazolam, (S)- would elicit a similar qEEG signature, reflective of its engagement with the GABA-A receptor system. nih.govnih.gov

Metabolism and Biotransformation Research

Identification of Metabolic Pathways of (S)-Flutazolam

The metabolic journey of (S)-Flutazolam is characterized by sequential Phase I and Phase II reactions. nih.gov Phase I reactions introduce or expose functional groups on the parent molecule, which can then undergo Phase II conjugation reactions, making the resulting metabolites more hydrophilic. longdom.orgupol.cz

Phase I metabolism of benzodiazepines is predominantly carried out by the Cytochrome P450 (CYP) enzyme system located in the liver. patsnap.com These reactions typically involve oxidation, such as hydroxylation and N-dealkylation. pharmgkb.orglongdom.org

N-Dealkylation: The most significant and well-documented Phase I pathway for (S)-Flutazolam is N-dealkylation. wikipedia.orgsmolecule.com This reaction involves the enzymatic removal of the N-1 hydroxyethyl (B10761427) group. nih.gov The process is initiated by the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that spontaneously cleaves to yield the dealkylated metabolite and an aldehyde. nih.govresearchgate.net The primary product of this pathway for (S)-Flutazolam is n-desalkylflurazepam. wikipedia.org

Hydroxylation: Aliphatic and aromatic hydroxylation are common oxidative reactions for benzodiazepine (B76468) metabolism. pharmgkb.orgmuni.cz For structurally analogous compounds like flubromazolam (B1261935), metabolic pathways include hydroxylation at various positions. nih.govresearchgate.net While specific hydroxylated metabolites of the parent (S)-Flutazolam molecule are not extensively detailed in the literature, this remains a probable metabolic route. Further metabolism of its primary metabolite, norflurazepam, has been shown to produce several hydroxy metabolites. researchgate.net

Following Phase I reactions, the parent drug or its metabolites can undergo Phase II conjugation to further increase their polarity and facilitate elimination. longdom.orgmuni.cz

Glucuronidation: This is the most prevalent Phase II reaction for benzodiazepines, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgupol.czdrughunter.com The process attaches a glucuronic acid moiety to the molecule, significantly enhancing its water solubility. longdom.org Studies on related designer benzodiazepines demonstrate that both the parent compound and its hydroxylated Phase I metabolites are substrates for glucuronidation. nih.govresearchgate.net For example, flubromazolam and its hydroxy-metabolites form glucuronide conjugates. nih.gov It is therefore anticipated that (S)-Flutazolam and its metabolites are also eliminated via this pathway.

Phase I Biotransformation Reactions (e.g., Hydroxylation, N-Dealkylation)

Characterization of Metabolites

The principal metabolite of (S)-Flutazolam is n-desalkylflurazepam, which is also known as norflurazepam. wikipedia.orgsmolecule.com This metabolite is pharmacologically active and contributes significantly to the effects of the parent drug. patsnap.com A key characteristic of n-desalkylflurazepam is its exceptionally long elimination half-life, which ranges from 47 to 100 hours, in stark contrast to the short half-life of the parent (S)-Flutazolam (approximately 3.5 hours). wikipedia.orgsmolecule.com Another name reported in some literature for an active metabolite is N-desmethylflutazolam. patsnap.com However, n-desalkylflurazepam is the most consistently and widely identified major active metabolite.

Metabolite NameAlternative Name(s)Metabolic PathwayPharmacological ActivityElimination Half-life
n-DesalkylflurazepamNorflurazepamPhase I (N-Dealkylation)Active47-100 hours wikipedia.orgsmolecule.com
N-Desmethylflutazolam-Not specifiedActive patsnap.comNot specified

Detailed structural analysis of all (S)-Flutazolam metabolites is not extensively covered in available research. However, based on the known metabolic pathways of its primary metabolite and other closely related benzodiazepines, further metabolites can be predicted. Studies on norflurazepam (n-desalkylflurazepam) reveal that it undergoes subsequent Phase I metabolism to form at least four different hydroxylated metabolites, which can then be conjugated in Phase II. researchgate.net Similarly, research on other designer benzodiazepines has identified mono- and di-hydroxylated metabolites, as well as glucuronide conjugates of both the parent drug and its hydroxylated forms. researchgate.netresearchgate.netresearchgate.net

Identification of Major Active Metabolites (e.g., n-Desalkylflurazepam/Norflurazepam, N-Desmethylflutazolam)

Enzyme System Characterization and Isozyme Mapping

The biotransformation of (S)-Flutazolam is mediated by specific enzyme superfamilies, with particular isozymes playing key roles. wikipedia.org

Phase I Enzymes: The Cytochrome P450 (CYP) superfamily is responsible for the oxidative metabolism of (S)-Flutazolam. patsnap.comsmolecule.com While isozyme mapping studies specifically for (S)-Flutazolam are limited, data from related compounds and drug interaction studies strongly implicate certain CYPs. smolecule.com

CYP3A4: This isozyme is considered a principal enzyme in the metabolism of most benzodiazepines. pharmgkb.orgnih.gov Drugs known to inhibit CYP3A4 can alter the metabolism of Flutazolam (B1673490), suggesting its involvement. smolecule.com In vitro studies of the related compounds flualprazolam and flubromazolam confirm that CYP3A4 is a major enzyme catalyzing their hydroxylation. nih.govresearchgate.netresearchgate.net

CYP3A5 and CYP2C19: These isozymes are also known to participate in the metabolism of various benzodiazepines and may contribute to the biotransformation of (S)-Flutazolam. pharmgkb.orgsci-hub.se Studies with flubromazolam identified CYP3A5, alongside CYP3A4, as a key catalyst. nih.govresearchgate.net

Phase II Enzymes: The conjugation reactions are catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgupol.cz

UGT1A4: In vitro research on several designer benzodiazepines, including the structurally similar flubromazolam, found that glucuronidation was catalyzed exclusively by the UGT1A4 isozyme. nih.gov

Other UGTs: For other benzodiazepines, isozymes such as UGT2B7 and UGT2B10 have also been shown to be involved in glucuronidation reactions. pharmgkb.orgresearchgate.net

Metabolic PhaseEnzyme FamilyKey Isozymes (Confirmed or Implicated)Metabolic Reaction
Phase ICytochrome P450 (CYP)CYP3A4 pharmgkb.orgsmolecule.comresearchgate.netN-Dealkylation, Hydroxylation pharmgkb.orgnih.gov
CYP3A5, CYP2C19 pharmgkb.orgnih.gov
Phase IIUDP-glucuronosyltransferase (UGT)UGT1A4 nih.govGlucuronidation pharmgkb.orgnih.gov
UGT2B7, UGT2B10 pharmgkb.orgresearchgate.net

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are crucial for predicting a compound's pharmacokinetic properties, such as its half-life and clearance in the body. nuvisan.com These studies are typically conducted using subcellular fractions like microsomes or whole-cell systems like hepatocytes. wuxiapptec.com

1 Microsomal Stability Studies (e.g., Human Liver Microsomes)

Human liver microsomes (HLMs) are a standard in vitro tool for assessing Phase I metabolic stability because they contain a high concentration of CYP enzymes. evotec.comnih.gov In a typical microsomal stability assay, the test compound is incubated with HLMs and a necessary cofactor like NADPH, and the depletion of the parent compound is measured over time. srce.hr

ParameterDescriptionTypical Application
Test System Pooled Human Liver Microsomes (HLMs)Standard model for Phase I metabolism studies. wuxiapptec.com
Cofactor NADPHRequired for CYP450 enzyme activity. evotec.com
Incubation The compound is incubated at 37°C for set time points (e.g., 0, 5, 15, 30, 45 mins). evotec.comUsed to measure the rate of metabolism.
Endpoint Rate of disappearance of the parent compound.Determines in vitro half-life (t1/2) and intrinsic clearance (CLint). nuvisan.com
Analysis LC-MS/MSQuantifies the concentration of the test compound. rsc.org

Role of Cytochrome P450 (CYP) Isozymes (e.g., CYP3A4, CYP2C19)

2 Hepatocyte Incubation Studies (e.g., Human and Animal Hepatocytes)

Hepatocyte incubation studies offer a more comprehensive in vitro model than microsomes because hepatocytes contain a full suite of both Phase I and Phase II metabolic enzymes and the necessary cofactors. wuxiapptec.com Cryopreserved human hepatocytes are considered a gold standard for in vitro metabolism studies, despite challenges like cost and availability. researchgate.net

These studies are essential for understanding the complete metabolic profile of a drug, including the formation of both Phase I and Phase II metabolites. For instance, incubation of the related compound flubrotizolam in pooled human hepatocytes for 3 hours led to the identification of six metabolites, including hydroxylated products and various glucuronides. nih.govmdpi.com Similarly, studies with other benzodiazepines have successfully used human hepatocytes to identify metabolites that are in good agreement with those found in human samples. researchgate.net For compounds that are metabolized slowly, extended incubation periods or specialized techniques like the hepatocyte relay method may be necessary to accurately determine clearance. wuxiapptec.com The stability of a compound in hepatocytes from different species can also be compared to understand interspecies differences. biorxiv.org

FeatureMicrosomal StudiesHepatocyte Studies
Enzyme Content Primarily Phase I (CYP, FMO) enzymes. evotec.comComprehensive set of Phase I and Phase II enzymes and cofactors. wuxiapptec.com
Cellular Integrity Subcellular fractions (endoplasmic reticulum).Intact, whole cells. wuxiapptec.com
Metabolic Scope Mainly oxidative metabolism.Oxidative metabolism, conjugation (e.g., glucuronidation), and transport. nih.gov
Predictive Power Good for predicting CYP-mediated clearance.Better for predicting overall hepatic clearance and metabolite profiles. researchgate.netwuxiapptec.com
Complexity & Cost Relatively simple and cost-effective. evotec.comMore complex, higher cost, and limited availability. researchgate.net

Species Comparative Metabolism Profiling

Understanding the differences in drug metabolism across various species is vital in preclinical drug development to ensure that animal models are relevant for predicting human pharmacokinetics. researchgate.net Significant interspecies differences can exist in the expression and activity of metabolic enzymes like CYPs. researchgate.net

Comparative studies often utilize liver microsomes and hepatocytes from humans and various animal species such as rats, dogs, and monkeys. nuvisan.com For example, research on other compounds has shown notable differences in metabolite profiles between species. In a study of apixaban (B1684502), the major metabolite in human plasma was O-demethyl apixaban sulfate, whereas its precursor was more prominent in the plasma of mice, rats, rabbits, and dogs. Similarly, developing predictive models for human liver microsomal stability can be improved by incorporating data from rat liver microsomes due to observed correlations. nih.gov

For benzodiazepines, identifying species-specific metabolic pathways using recombinant CYP isoforms is a recommended strategy to resolve any contradictions in metabolic stability across species. Such comparative profiling is essential for the proper extrapolation of animal data to humans.

Structure Activity Relationships Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of Flutazolam (B1673490) is highly dependent on specific structural features. Research into its SAR has highlighted the importance of the stereochemistry at its chiral center and the nature of substituents at various positions on the core benzodiazepine (B76468) ring system.

Importance of the (S)-Configuration at the Chiral Center (C7)

The (S)-configuration at the C7 chiral center of Flutazolam is crucial for its binding affinity to GABA-A receptors. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different pharmacological activities. For benzodiazepines, the stereochemistry at key positions often dictates the potency and efficacy of the compound. Studies on related chiral benzodiazepines have shown that one enantiomer, the (S) or (R) form, typically possesses greater activity at the benzodiazepine binding site on the GABA-A receptor. chemisgroup.us The specific three-dimensional orientation of the substituents conferred by the (S)-configuration in Flutazolam allows for an optimal fit into the binding pocket of the receptor, enhancing its modulatory effect on GABAergic neurotransmission. chemisgroup.us

Influence of Substituents at Core Benzodiazepine Positions (e.g., N1, C2, C3, C4, C5, C7)

The substituents on the benzodiazepine scaffold are critical determinants of pharmacological activity. tsijournals.com

N1 Position: Substitution at the N1 position, such as with a methyl group, can increase activity. tsijournals.com Flutazolam features a 2-hydroxyethyl group at this position, which influences its pharmacokinetic and pharmacodynamic properties.

C2 Position: A carbonyl group at the C2 position is generally important for anxiolytic activity. tsijournals.com In Flutazolam, this position is part of an oxazolo ring structure.

C3 Position: Introduction of a hydroxyl group at the C3 position can decrease activity. tsijournals.com

C5 Position: A phenyl substituent at the C5 position is often beneficial for activity. tsijournals.comnih.gov In Flutazolam, this is a 2-fluorophenyl group, with the ortho-fluoro substitution known to increase activity. tsijournals.com

C7 Position: An electron-withdrawing group at the C7 position, such as a halogen (e.g., chlorine, as in Flutazolam), nitro group, or trifluoromethyl group, is essential for high activity. tsijournals.comherts.ac.uk Substitution at the 8 and 9 positions, or the presence of an electron-releasing group at C7, tends to decrease activity. tsijournals.com

Comparative SAR with Related Benzodiazepine Compounds and Analogues

Flutazolam is structurally related to other benzodiazepines, particularly other oxazolobenzodiazepines like haloxazolam. wikipedia.org Comparative analysis of their SAR profiles reveals important insights into the structural requirements for potency and selectivity.

Analysis of Differences in Potency and Selectivity

While Flutazolam is reported to have a potency similar to diazepam, it is noted to produce more pronounced sedation and impairment of coordination. wikipedia.org This suggests that the specific combination of the oxazolo ring and the substituents on the benzodiazepine core of Flutazolam leads to a distinct interaction with the GABA-A receptor subtypes, influencing its pharmacological profile. For instance, the nature of the substituent at the C5 position is critical; replacing the typical phenyl ring with a cyclohexenyl ring, as in tetrazepam, results in a dissociation of sedative effects from other benzodiazepine activities. nih.gov

Computational Chemistry and Modeling

Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules like Flutazolam. youtube.com These methods can model the interaction between a drug and its receptor, helping to rationalize observed SAR and guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. ucl.ac.ukresearchgate.netresearchgate.net For benzodiazepines, QSAR models have been developed to predict their binding affinity to the GABA-A receptor. ucl.ac.ukresearchgate.netresearchgate.net These models have identified key factors for binding, including the positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups. researchgate.netresearchgate.net

A QSAR model developed to predict the binding of new psychoactive benzodiazepines predicted a relatively low binding affinity for Flutazolam. ucl.ac.ukhud.ac.uk This prediction is consistent with the known lower affinity of other oxazolobenzodiazepines like ketazolam and oxazolam for the GABA-A receptor. ucl.ac.ukhud.ac.uk The model's ability to predict this for an oxazolobenzodiazepine, a class not included in its initial training set, suggests its potential robustness. ucl.ac.ukhud.ac.ukscribd.com

Table 1: Predicted and Experimental Binding Affinities of Selected Benzodiazepines

CompoundPredicted log 1/c Binding ValueExperimental log 1/c Binding Value
Flutazolam6.83 ucl.ac.ukhud.ac.ukNot available ucl.ac.ukhud.ac.uk
Ketazolam-5.89 ucl.ac.ukhud.ac.uk
Oxazolam-5.00 ucl.ac.ukhud.ac.uk

This table is for illustrative purposes. The predicted value for Flutazolam comes from a specific QSAR model and may differ from other models or experimental values.

Molecular Docking Simulations with Receptor Models

Molecular docking simulations are crucial computational techniques used to predict the binding orientation and affinity of a ligand to its target receptor. For Flutazolam, (S)-, these simulations focus on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for benzodiazepines. ncats.io The GABA-A receptor is a ligand-gated ion channel composed of five subunits, and the benzodiazepine binding site is located at the interface between the α and γ subunits. plos.orgherts.ac.uk

Computational models of the GABA-A receptor, often constructed using homology modeling based on related crystal structures like the glutamate-gated chloride channel (GluCl), provide the structural framework for these simulations. plos.orgeijppr.com Docking studies with benzodiazepines like diazepam have helped to elucidate the key interactions necessary for binding. These studies suggest that the binding pocket accommodates the ligand through a combination of hydrogen bonds, hydrophobic interactions, and π-stacking interactions with specific amino acid residues. plos.orgeijppr.com

For Flutazolam, (S)-, its characteristic structural features—the benzodiazepine core, the fused oxazolo ring, the 2-fluorophenyl group, and the N-hydroxyethyl side chain—dictate its specific binding mode. Although detailed docking studies specifically for the (S)-enantiomer of Flutazolam are not extensively published, general principles derived from other benzodiazepines can be applied. The carbonyl group at position 2 of the benzodiazepine ring is often shown to be a key hydrogen bond acceptor. tsijournals.com The 2-fluorophenyl substituent is predicted to engage in hydrophobic interactions within the binding pocket, while the chlorine atom at position 7 is a critical electronegative feature for high affinity. nih.govslideshare.net The (S)-configuration is considered essential for optimal binding affinity to the GABA-A receptor. chemisgroup.us

A unified model of the α1β2γ2 GABA-A receptor predicts that diazepam's carbonyl group interacts with threonines α1T206 and γ2T142, its chlorine atom is positioned near α1H101, and its N-methyl group is near α1Y159, α1T206, and α1Y209. plos.org Flutazolam, (S)-, would be expected to engage in a similar pattern of interactions, with its unique oxazolo ring and hydroxyethyl (B10761427) chain influencing its specific orientation and binding energy.

Table 1: Predicted Key Interactions for Benzodiazepine Ligands at the GABA-A Receptor Binding Site

Interaction Type Ligand Feature Receptor Residues (Example Subunits) Reference
Hydrogen Bonding Carbonyl Oxygen α1T206, γ2T142 plos.org
Hydrophobic/van der Waals Phenyl Ring Various, including α1Y159, α1Y209 plos.org
Halogen Bonding/Electrostatic C7-Substituent (e.g., Chlorine) α1H101 plos.org

This table represents generalized interactions based on models of the benzodiazepine binding site. Specific residues and interactions can vary depending on the receptor subtype and the specific ligand.

In Silico Profiling and Ligand-Based Design

In silico profiling involves using computational models to predict the pharmacological and toxicological properties of a compound. For Flutazolam, (S)-, these methods have been employed to assess its potential effects based on its chemical structure. nih.gov One study utilized a mixed-methods approach to screen for seizure liabilities associated with GABA-A receptor-targeting drugs. nih.gov In this screening, Flutazolam's structure was flagged by pharmacophore models for both GABA-A channel and antagonist activity, indicating a potential seizure risk based on its chemical features. nih.gov

Ligand-based design approaches, such as the development of quantitative structure-activity relationship (QSAR) models and pharmacophores, are also vital. researchgate.netacs.org These models are built from a set of known active ligands to identify the key chemical features (pharmacophore) required for receptor binding and activity. A comprehensive pharmacophore model for the benzodiazepine receptor has been developed that accounts for agonists, antagonists, and inverse agonists sharing the same binding pocket. acs.org Such models have been successfully used to design novel ligands and to rationalize the binding properties of different chemical classes. acs.org A QSAR model developed to predict the GABA-A receptor binding of emerging benzodiazepines predicted a relatively low binding affinity for Flutazolam compared to other designer benzodiazepines. ucl.ac.uk

Table 2: Summary of In Silico Profiling Findings for Flutazolam

In Silico Model/Method Compound Tested Finding Implication Reference
NeuroDeRisk IL Profiler (GABA-A Antagonist/Channel Models) Flutazolam Hit in both models Potential for seizure risk based on chemical structure nih.gov
NeuroDeRisk IL Profiler (PAM-Diazepam Model) Flutazolam Not a direct hit Parent structure does not fit the specific PAM model nih.gov
NeuroDeRisk IL Profiler (PAM-Diazepam Model) N-desalkylflurazepam (Metabolite) Identified as a hit The active metabolite is predicted to be a positive allosteric modulator nih.gov

Scaffold Hopping and Virtual Screening for Novel Ligands

Scaffold hopping and virtual screening are powerful computational strategies used in drug discovery to identify novel chemical structures with desired biological activity. nih.govrsc.org These techniques are particularly relevant for mature drug classes like benzodiazepines, where the discovery of ligands with improved properties is a key objective.

Scaffold hopping involves replacing the core structure (scaffold) of a known active molecule with a chemically different but functionally equivalent scaffold. rsc.org The goal is to retain the key pharmacophoric features necessary for biological activity while altering other properties like metabolic stability or patentability. For the benzodiazepine class, scaffold hopping studies have suggested that replacing the pendant phenyl moiety with other aromatic or heterocyclic rings could lead to ligands with increased biological activity. herts.ac.ukresearchgate.net This highlights a potential avenue for discovering novel chemical space around the Flutazolam, (S)-, structure, possibly by replacing its 2-fluorophenyl group or modifying the oxazolobenzodiazepine core itself. herts.ac.uk

Virtual screening uses computational methods to screen large libraries of chemical compounds against a biological target to identify potential hits. nih.gov This can be done using either structure-based methods like molecular docking or ligand-based methods like QSAR and pharmacophore models. nih.gov For instance, QSAR models developed for benzodiazepine receptor binding can be used to rapidly screen virtual libraries and predict the binding affinity of novel or yet-to-be-synthesized compounds. ucl.ac.uk This allows for the prioritization of compounds for synthesis and experimental testing, making the drug discovery process more efficient. ucl.ac.ukresearchgate.net The combination of scaffold hopping to generate novel virtual libraries followed by virtual screening presents a robust workflow for the discovery of new ligands targeting the benzodiazepine binding site of the GABA-A receptor. herts.ac.ukresearchgate.net

Table 3: Conceptual Scaffold Hopping Strategies for Benzodiazepine-like Ligands

Original Scaffold Feature Potential Replacement Scaffolds Desired Outcome Reference
1,4-Benzodiazepine (B1214927) Core Imidazobenzodiazepine, Triazolobenzodiazepine Modulate potency and efficacy chemisgroup.usnih.gov
5-Phenyl Ring Thienyl, Pyridyl, or other Heterocycles Increase biological activity, alter metabolic profile herts.ac.ukchemisgroup.usrsc.org

Table of Mentioned Compounds

Compound Name
(S)-Flutazolam
8-chloro-6-(2-chlorophenyl)- N,N-dimethyl-4H-1,2,4-triazolo(1,5-a) (1,4)benzodiazepine-2-carboxamide
Adinazolam
Alprazolam
Amoxapine
Bicuculline
Brexanolone
Carbamazepine
Chlorazepam
Clobazam
Clonazolam
Cloxazolam
Diazepam
DMCM
Estazolam
Etizolam
Flubrotizolam
Fluclotizolam
Flumazenil
Flunitrazepam
Fluralaner
Flurazepam
Haloxazolam
Ketazolam
Lorazepam
Medazepam
Mexazolam
Midazolam
Muscimol
N-desalkylflurazepam (Norflurazepam)
Nordazepam
Nortriptyline
Olanzapine
Oxazepam
Picrotoxin
Pynazolam
Quercetin
Rilmazafone
Temazepam
THIP (Gaboxadol)
Topiramate

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of flutazolam (B1673490) and its related compounds, enabling the separation and quantification of the (S)-enantiomer from complex mixtures. mdpi.comgsconlinepress.com These techniques are indispensable in pharmaceutical analysis for assessing the purity and composition of drug substances. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzodiazepines, including flutazolam. annexpublishers.combiomedpharmajournal.org It offers the advantage of operating at room temperature, which is particularly beneficial for thermally labile compounds. annexpublishers.com Chiral HPLC, specifically, is a critical method for determining the enantiomeric purity of (S)-Flutazolam. This is often achieved by using a chiral stationary phase, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), which allows for the separation of the (S)- and (R)-enantiomers. The quantification of each enantiomer is then performed by comparing their respective peak areas. For method validation, reference standards are employed.

A typical HPLC system for benzodiazepine (B76468) analysis consists of a pump, a sample injector, a column (commonly a reversed-phase C18 column), a detector (often UV-Vis), and a data acquisition system. annexpublishers.commedipol.edu.tr The mobile phase composition, flow rate, and detection wavelength are optimized to achieve efficient separation and sensitive detection. annexpublishers.comnih.gov

Table 1: Illustrative HPLC Parameters for Benzodiazepine Analysis

ParameterExample ConditionReference
Column RP C18 (250 x 4.6 mm, 5 µm) annexpublishers.com
Mobile Phase Phosphate buffer:methanol (B129727) (50:50 v/v) nih.gov
Flow Rate 1.4 mL/min nih.gov
Detection UV at 245 nm nih.gov
Injection Volume 20 µL nih.gov
Column Temperature 45°C nih.gov

This table provides a generalized example of HPLC conditions and may not be specific to (S)-Flutazolam analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) provides a powerful tool for the analysis of benzodiazepines. core.ac.ukwikipedia.org This combination enhances the specificity and sensitivity of detection, allowing for the identification and quantification of compounds even at low concentrations in complex biological matrices. mdpi.comoup.com LC-MS/MS, a tandem MS technique, is particularly valuable for its ability to provide structural information, aiding in the confirmation of the identity of flutazolam and its metabolites. mdpi.comnih.gov

In recent years, LC-HRMS has become a prominent method for screening and confirming the presence of designer benzodiazepines in biological samples like urine. researchgate.netresearchgate.net The high mass accuracy of HRMS allows for the confident identification of compounds by comparing their measured mass-to-charge ratio with theoretical values. researchgate.net

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS represents a significant advancement in analytical capabilities, offering faster analysis times and improved resolution compared to conventional HPLC. chromatographyonline.comscienceopen.com The use of smaller particle size columns in UHPLC leads to more efficient separations. researchgate.net This technique is increasingly being used for the comprehensive screening of drugs and their metabolites in various biological samples. nih.govnih.gov

A typical UHPLC-HRMS method involves a gradient elution using a suitable column, such as a phenyl-hexyl column, and a mobile phase consisting of an aqueous component with additives like ammonium (B1175870) formate (B1220265) and formic acid, and an organic component like a mixture of methanol and acetonitrile. nih.gov The HRMS is often operated in full-scan mode with data-dependent MS2 acquisition to identify and confirm the presence of target compounds. nih.govehu.eus

Spectroscopic and Chiroptical Methods

Spectroscopic and chiroptical methods are essential for the detailed structural characterization and confirmation of the absolute configuration of (S)-Flutazolam.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Absolute Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structures. core.ac.uknih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques (such as COSY, HSQC, and HMBC) are employed to piece together the complete structure of a compound. core.ac.uk

For determining the absolute configuration of chiral molecules like (S)-Flutazolam, advanced NMR methods are utilized. The use of chiral orienting media allows for the measurement of residual dipolar couplings (RDCs), which are sensitive to the spatial orientation of the molecule and can be used to assign the absolute stereochemistry. leibniz-fmp.dedfg.de This approach, often combined with computational methods, provides a powerful tool for definitively establishing the three-dimensional structure of chiral natural products and synthetic compounds. leibniz-fmp.dedfg.de

Polarimetry for Enantiomeric Purity Assessment

Polarimetry is a fundamental chiroptical technique used to measure the rotation of plane-polarized light by a chiral substance in solution. fz-juelich.de This property, known as optical rotation, is directly proportional to the concentration of the chiral compound and the path length of the light through the sample. scielo.org.za For (S)-Flutazolam, polarimetry serves as a crucial method for assessing its enantiomeric purity.

The enantiomeric excess (e.e.) of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer. unit.no This technique can be used in conjunction with chiral chromatography to provide a comprehensive evaluation of the enantiomeric composition of a sample. nih.gov The development of laser-based polarimetric detectors, when used with UV detectors, allows for the real-time assessment of enantiomeric purity during chromatographic separation. nih.gov

Sample Preparation and Extraction Techniques for Biological Matrices (Research Focus)

The accurate quantification of (S)-Flutazolam and its metabolites in biological matrices such as blood, plasma, and urine is crucial for research purposes. oup.com Given that these compounds are often present at trace levels (ng/mL to µg/mL), effective sample preparation is necessary to remove interfering substances and concentrate the analytes. oup.com Common techniques employed for the extraction of benzodiazepines from biological samples include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). scispace.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the sample preparation of biological fluids due to its high selectivity and efficiency. scispace.comthermofisher.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (sorbent). The analytes are retained on the sorbent while the matrix interferences are washed away. Subsequently, the analytes are eluted with an appropriate solvent. core.ac.uk

For benzodiazepines like Flutazolam, various SPE sorbents have been investigated, including C2, C8, C18, cyanopropyl, phenyl, and cyclohexyl phases. researchgate.netnih.gov The choice of sorbent, pH of the sample, and the composition of the elution solvent are critical parameters that need to be optimized to achieve high recovery rates. nih.gov For instance, a study on the extraction of several 1,4-benzodiazepines found that a C2 cartridge provided the cleanest urine extracts, with recoveries exceeding 90% for spiked urine and plasma samples. nih.gov

Mixed-mode SPE cartridges, which combine non-polar and ion-exchange functionalities, are also effective for extracting complex samples. thermofisher.com Some modern SPE technologies are designed to streamline the workflow, for example, by eliminating the need for conditioning and equilibration steps, which saves time and reduces solvent consumption. phenomenex.com Furthermore, some SPE plates allow for in-well enzymatic hydrolysis, which is often required for urine samples to cleave glucuronide conjugates of drug metabolites. oup.comphenomenex.com

Table 1: Comparison of SPE Sorbent Characteristics for Benzodiazepine Extraction

Sorbent TypeRetention Mechanism(s)Typical AnalytesKey Advantages
C18 (Reversed-Phase)HydrophobicNon-polar to moderately polar compoundsWidely applicable, strong retention for non-polar compounds. nih.gov
C2 (Reversed-Phase)HydrophobicPolar to moderately polar compoundsCan provide cleaner extracts for certain matrices like urine. nih.gov
Phenyl (Reversed-Phase)Hydrophobic, π-π interactionsAromatic compoundsAlternative selectivity for aromatic structures. thermofisher.com
Mixed-Mode (e.g., Oasis MCX)Hydrophobic, Ion-ExchangeAcidic, basic, and neutral compoundsHigh selectivity and cleanup for complex matrices.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a traditional and cost-effective method for sample preparation based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. nih.govphenomenex.com The selection of the organic solvent is crucial; common choices for benzodiazepine extraction include ethyl acetate (B1210297), and mixtures like chloroform-isopropanol or n-hexane-ethyl acetate. nih.gov

To enhance the extraction efficiency, the pH of the aqueous phase is often adjusted. For example, a pH of 9.0 has been used for the LLE of benzodiazepines with an ethyl acetate extraction. oup.com The process generally involves vigorous mixing of the sample with the organic solvent, followed by centrifugation to separate the two layers. The organic layer containing the analytes is then collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. phenomenex.com

A variation of LLE is supported liquid extraction (SLE), which uses a solid, inert support material like diatomaceous earth. lcms.cz The aqueous sample is absorbed onto the support, creating a large surface area for the extraction. A water-immiscible organic solvent is then passed through the material, eluting the analytes while leaving behind aqueous impurities. lcms.cz This technique avoids the formation of emulsions, a common issue with traditional LLE. Another advancement is LLE with low-temperature partitioning (LLE-LTP), which involves freezing the aqueous phase to facilitate the separation of the organic solvent, reducing extraction time and solvent consumption. nih.govscirp.org

Table 2: Overview of LLE Techniques for Benzodiazepine Analysis

LLE TechniquePrincipleAdvantagesDisadvantages
Conventional LLEPartitioning between two immiscible liquids. phenomenex.comLow cost, high selectivity. phenomenex.comEmulsion formation, time-consuming.
Supported Liquid Extraction (SLE)Aqueous sample is absorbed onto a solid support, followed by elution with an organic solvent. lcms.czAvoids emulsions, can be automated. lcms.czRequires specialized columns or plates.
LLE with Low-Temperature Partitioning (LLE-LTP)Freezing the aqueous phase to facilitate separation of the organic solvent. scirp.orgFast, reduced solvent consumption. nih.govscirp.orgRequires a means for low-temperature cooling (e.g., liquid nitrogen). nih.gov

Stability Studies of (S)-Flutazolam and its Metabolites in Research Samples

Understanding the stability of (S)-Flutazolam and its metabolites in biological samples is critical for ensuring the accuracy and reliability of research findings, particularly in forensic and clinical toxicology. hud.ac.uk Stability can be affected by factors such as storage temperature, time, and the biological matrix itself. nih.gov

Studies on other benzodiazepines have shown that their stability can vary significantly depending on these conditions. For instance, some benzodiazepines are relatively stable for several weeks at 4°C and 25°C, while storage at -20°C or -80°C generally ensures long-term stability. nih.gov However, certain benzodiazepines, especially nitrobenzodiazepines, have been shown to be unstable even at refrigerated or frozen temperatures. hud.ac.uk For example, meclonazepam (B1676132) concentration in urine was found to decrease to 8% of its original value after 4 weeks of storage at -4°C and -20°C. hud.ac.uk

The biological matrix also plays a significant role. Drugs may be more stable in matrices like vitreous humor compared to blood. nih.gov Post-mortem redistribution, where drugs migrate from organs with high concentrations to the bloodstream after death, can also complicate the interpretation of toxicological results. mdpi.com

Investigation of Degradation Pathways in Vitro

In vitro studies are essential for elucidating the degradation pathways of (S)-Flutazolam. Forced degradation, or stress testing, is a common approach where the drug substance is exposed to harsh conditions such as high temperatures, extreme pH levels (acidic and basic), oxidation, and photolysis. researchgate.net These studies aim to achieve a target degradation of 5-20% to identify potential degradation products that might form under various storage and handling conditions. researchgate.net

The primary degradation pathways for many drugs include hydrolysis, oxidation, and photodecomposition. slideshare.net For benzodiazepines, pH-dependent hydrolysis can be a significant degradation route. In vitro metabolism studies using human liver microsomes or hepatocytes are also crucial for identifying metabolic pathways. researchgate.net For many benzodiazepines, metabolism involves oxidation (e.g., hydroxylation) and subsequent glucuronidation. core.ac.ukresearchgate.net For example, in vitro studies with human liver microsomes and hepatocytes have been used to identify the metabolites of other novel benzodiazepines like flubromazolam (B1261935). researchgate.net These studies help in identifying stable metabolites that can serve as long-term biomarkers of exposure.

Table 3: Common In Vitro Degradation and Metabolism Study Conditions

Study TypeConditionsPurpose
Forced Degradation (Stress Testing)Acidic, basic, and neutral hydrolysis; oxidation (e.g., H₂O₂); photolysis (UV/Vis light); thermal stress. researchgate.netTo identify potential degradation products and pathways. researchgate.netslideshare.net
In Vitro MetabolismIncubation with human liver microsomes or hepatocytes. researchgate.netTo identify metabolic pathways and major metabolites. researchgate.net

Research Gaps and Future Directions

Elucidation of Specific Binding Interactions with GABA-A Receptor Subtypes

A primary research gap is the detailed characterization of (S)-Flutazolam's interaction with the diverse family of GABA-A receptors. These receptors are pentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ). nih.govnih.gov The benzodiazepine (B76468) binding site is located at the interface between α and γ subunits, and the specific α subunit isoform (α1, α2, α3, or α5) critically influences the pharmacological effect. wikipedia.orgnih.govnih.gov For instance, α1-containing receptors are primarily associated with sedative effects, whereas α2 and α3 subunits are linked to anxiolytic actions. wikipedia.orgnih.gov

Currently, specific data on the binding affinity and functional efficacy of (S)-Flutazolam at each of these receptor subtypes is not extensively documented in publicly accessible literature. Future research must move beyond the general classification of (S)-Flutazolam as a benzodiazepine and precisely quantify its binding profile. It is plausible that different benzodiazepines, despite structural similarities, interact with the receptor via distinct binding modes. nih.gov

Key future research directions include:

Radioligand Binding Assays: Performing competitive binding assays using cell lines expressing specific recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) to determine the equilibrium dissociation constant (Ki) of (S)-Flutazolam for each subtype. nih.gov

Electrophysiological Studies: Utilizing two-electrode voltage clamp electrophysiology to measure the functional modulation of GABA-induced chloride currents by (S)-Flutazolam at these specific receptor subtypes. nih.gov This would elucidate whether the compound acts as a full or partial agonist and reveal its efficacy at each subtype.

Statistical Validation: Employing robust statistical methods, such as two-way ANOVA with post-hoc tests, to rigorously validate claims of receptor subtype selectivity based on the collected electrophysiology data.

Exploration of Unexplored Chemical Space for Novel Derivatives with Tailored Activities

The chemical structure of (S)-Flutazolam, with its benzodiazepine core, oxazolo ring, and specific substituents, serves as a starting point for the exploration of novel chemical entities. The concept of "chemical space"—the vast ensemble of all possible organic molecules—offers a framework for designing new derivatives with tailored activities. nih.gov Computational chemistry now provides powerful tools to navigate this space and identify promising new molecular scaffolds. biosolveit.descispace.com

Future research should focus on systematically exploring the chemical space around the (S)-Flutazolam template. This involves:

Scaffold Hopping: Using computational algorithms to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of (S)-Flutazolam but possess different chemical backbones. biosolveit.dekcl.ac.uk This can lead to the discovery of compounds with entirely new intellectual property potential.

Analog Hunting: Systematically modifying the substituents on the (S)-Flutazolam scaffold to probe the structure-activity relationship (SAR). biosolveit.de For example, altering the nature and position of the halogen on the phenyl ring could fine-tune receptor subtype selectivity and metabolic stability.

De Novo Design: Employing generative algorithms that can design entirely new molecules predicted to bind to the benzodiazepine site of GABA-A receptors. scispace.commlr.press These algorithms can be trained on known ligands and receptor structures to build novel compounds from the ground up.

The goal of this exploration is to generate a library of novel derivatives that can be synthesized and screened for improved properties, such as higher affinity for anxiolytic-associated α2/α3 subtypes and lower affinity for sedation-linked α1 subtypes.

Advanced Mechanistic Studies using Optogenetics or Chemogenetics in Preclinical Models

Understanding how (S)-Flutazolam modulates neural circuits to produce its anxiolytic effects requires advanced in vivo techniques. Optogenetics and chemogenetics have revolutionized neuroscience by allowing researchers to control the activity of specific, genetically defined populations of neurons with light or designer drugs, respectively. elifesciences.orgnih.gov These tools can be used to dissect the precise neural pathways through which (S)-Flutazolam exerts its effects.

A significant research gap exists in applying these advanced methods to understand the circuit-level mechanisms of (S)-Flutazolam. Future preclinical studies could involve:

Circuit Mapping: Using optogenetic stimulation or inhibition to determine which specific neural circuits (e.g., pathways involving the amygdala, prefrontal cortex, or hippocampus) are essential for the anxiolytic effects of (S)-Flutazolam. nih.gov For example, researchers could test if activating or silencing a specific neuronal population mimics or blocks the drug's effects in behavioral models of anxiety.

Identifying Cellular Targets: Combining these techniques with in vivo calcium imaging (e.g., fiber photometry) to monitor the activity of specific cell types in real-time as an animal experiences the effects of (S)-Flutazolam. elifesciences.org This can reveal whether the drug primarily acts on principal neurons or specific subtypes of interneurons within a given brain region.

Validating Receptor Subtype Roles: In animal models with genetically modified GABA-A receptors (e.g., point mutations that render a specific subtype insensitive to benzodiazepines), chemogenetics could be used to probe how compensating circuits are engaged or altered. nih.gov

These sophisticated mechanistic studies will provide an unprecedented level of detail about how (S)-Flutazolam's interaction with a specific receptor subtype translates into changes in brain-wide network activity and, ultimately, behavior. elifesciences.orgoup.com

Refinements in Computational Modeling for Predictive Pharmacology

Computational modeling is already an indispensable tool in drug discovery, but there is always room for refinement to improve its predictive power. nih.govmdpi.com For (S)-Flutazolam and its analogs, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict biological activity. kcl.ac.ukherts.ac.uk However, the accuracy of these predictions can be enhanced.

Future directions for refining computational models include:

Advanced QSAR Models: Moving from 2D-QSAR, which considers only the 2D chemical structure, to 3D-QSAR models. kcl.ac.uk 3D models that account for the spatial arrangement of atoms can provide more reliable predictions of binding affinity and activity. kcl.ac.uk

Machine Learning and AI: Implementing machine learning algorithms and artificial intelligence to analyze vast datasets of chemical structures and biological activities. frontiersin.org These models can identify complex, non-linear relationships that may be missed by traditional QSAR approaches and can be used to predict a range of properties, from receptor affinity to potential metabolic liabilities. mdpi.comfrontiersin.org

Dynamic Docking Simulations: Employing molecular dynamics (MD) simulations instead of static molecular docking. MD simulations can model the flexibility of both the ligand and the receptor over time, providing a more realistic picture of the binding process and helping to identify the most stable binding poses and interactions.

These refinements will lead to more accurate in silico models that can better prioritize which novel (S)-Flutazolam derivatives are most likely to succeed in preclinical testing, thereby streamlining the drug discovery pipeline.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The action of a drug like (S)-Flutazolam extends beyond its immediate receptor target. It initiates a cascade of downstream cellular and systemic effects. A complete mechanistic understanding requires a holistic, systems-level view. Multi-omics—the integrated analysis of data from different biological levels such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. uclastresslab.orgnih.govnih.govrsc.org

A significant research frontier is the application of multi-omics to understand the full biological impact of (S)-Flutazolam. Future studies should aim to:

Identify Biomarker Signatures: Use transcriptomic (RNA-seq) and proteomic analyses of preclinical models treated with (S)-Flutazolam to identify molecular signatures associated with its anxiolytic response. These signatures could serve as biomarkers for treatment efficacy.

Uncover Novel Pathways: Integrate multi-omics data to uncover novel signaling pathways and cellular processes that are modulated by (S)-Flutazolam. researchgate.netmixomics.org For example, metabolomic analysis could reveal changes in neurosteroid synthesis or energy metabolism in the brain that contribute to the drug's effects.

Build Predictive Network Models: Use the integrated data to construct computational network models of the cellular response to (S)-Flutazolam. rsc.org These models can help to understand the interplay between different biological layers and predict how genetic variations might influence an individual's response to the drug. nih.gov

By integrating these diverse datasets, researchers can move from a simple ligand-receptor interaction model to a comprehensive, systems-level understanding of (S)-Flutazolam's mechanism of action, paving the way for more personalized therapeutic strategies. nih.govca.gov

Q & A

Q. How can researchers determine the enantiomeric purity of (S)-flutazolam during synthesis?

Methodological Answer:

  • Use chiral chromatography (e.g., HPLC with a chiral stationary phase like amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate the method using reference standards (e.g., USP Lorazepam-related compounds for structural analogs) .
  • Compare retention times and peak areas to quantify purity. Include a table of retention parameters for (S)- and (R)-flutazolam under identical conditions.
  • Cross-validate with polarimetry or nuclear magnetic resonance (NMR) spectroscopy for absolute configuration confirmation .

Q. What analytical techniques are optimal for detecting (S)-flutazolam in biological matrices?

Q. How should researchers design in vitro studies to assess (S)-flutazolam’s binding affinity to GABAA receptors?

Methodological Answer:

  • Use radioligand displacement assays with [³H]-flunitrazepam as a tracer. Prepare HEK293 cells expressing α1β2γ2 GABAA receptors .
  • Calculate IC50 values via nonlinear regression. Include positive controls (e.g., diazepam) and account for nonspecific binding using excess unlabeled ligand.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in (S)-flutazolam’s metabolic stability across species?

Methodological Answer:

  • Conduct interspecies microsomal stability assays (human, rat, mouse). Normalize data to protein content and NADPH regeneration systems.
  • Use recombinant CYP isoforms (e.g., CYP3A4, CYP2C19) to identify species-specific metabolic pathways. For example, murine CYP2C enzymes may exhibit atypical N-demethylation kinetics .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How can in vivo pharmacokinetic models differentiate (S)-flutazolam’s effects from its metabolites?

Q. What methodologies optimize enantioselective synthesis of (S)-flutazolam to minimize racemization?

Methodological Answer:

  • Employ asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) at low temperatures (-20°C) to reduce kinetic resolution .
  • Monitor reaction progress via chiral HPLC. Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to stabilize the transition state.

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported EC50 values for (S)-flutazolam’s anxiolytic effects?

Methodological Answer:

  • Standardize behavioral assays (e.g., elevated plus maze) across labs. Control variables: animal strain, dosing schedule, circadian rhythm.
  • Apply PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to define study parameters . For example:
  • Population : Male Sprague-Dawley rats (200–250 g).
  • Intervention : Single-dose (S)-flutazolam (0.1–3.0 mg/kg, i.p.).
  • Comparison : Vehicle vs. diazepam (1 mg/kg).
  • Outcome : Time spent in open arms (%).
  • Time : 30 min post-administration.

Q. What statistical approaches validate (S)-flutazolam’s receptor subtype selectivity in electrophysiology data?

Methodological Answer:

  • Use two-way ANOVA with post hoc Tukey tests to compare GABAA subunit-specific responses (α1β2γ2 vs. α5β3γ2).
  • Report effect sizes (Cohen’s d) and confidence intervals to contextualize "selectivity" claims .

Data Integrity & Reproducibility

Q. How to ensure reproducibility in synthesizing (S)-flutazolam analogs for SAR studies?

Methodological Answer:

  • Document reaction conditions exhaustively (e.g., stirring speed, inert atmosphere purity). Use IUPAC nomenclature for analogs .
  • Submit raw spectral data (e.g., NMR, HRMS) as supplementary material with accession codes .

Q. What protocols mitigate batch-to-batch variability in (S)-flutazolam’s physicochemical characterization?

Methodological Answer:

  • Perform DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) on multiple batches. Use USP reference standards for calibration .
  • Data Table :
BatchMelting Point (°C)Purity (%)
1168–17099.3
2167–16998.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.